molecular formula C13H15NO4 B2685928 Methyl 3-[(morpholin-4-yl)carbonyl]benzoate CAS No. 6724-93-2

Methyl 3-[(morpholin-4-yl)carbonyl]benzoate

Cat. No.: B2685928
CAS No.: 6724-93-2
M. Wt: 249.266
InChI Key: BMDHMDRHBBIVDS-UHFFFAOYSA-N
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Description

Methyl 3-[(morpholin-4-yl)carbonyl]benzoate (CAS: 6724-93-2) is a benzoic acid derivative featuring a morpholine ring linked via a carbonyl group at the meta-position of the methyl benzoate scaffold. Its molecular formula is C₁₃H₁₅NO₄, with a molecular weight of 249.26 g/mol and a purity of 95% in commercially available forms . This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, due to the morpholine moiety’s role in enhancing solubility and bioavailability. The morpholine group’s electron-rich nitrogen and oxygen atoms also facilitate interactions in catalytic or receptor-binding contexts.

Properties

IUPAC Name

methyl 3-(morpholine-4-carbonyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-17-13(16)11-4-2-3-10(9-11)12(15)14-5-7-18-8-6-14/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDHMDRHBBIVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(morpholin-4-yl)carbonyl]benzoate typically involves the reaction of 3-carboxybenzoic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature . The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield .

Mechanism of Action

The mechanism of action of Methyl 3-[(morpholin-4-yl)carbonyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can act as a hydrogen bond acceptor, facilitating binding to active sites of enzymes or receptors . This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers of Methyl [(Morpholin-4-yl)carbonyl]benzoate

The substitution pattern on the benzoate ring significantly influences physical, chemical, and biological properties. Key isomers include:

  • Methyl 2-[(morpholin-4-yl)carbonyl]benzoate (CAS: 192573-74-3): Positional isomer with the morpholine-carbonyl group at the ortho position. It has a molecular weight of 249.26 g/mol and 98% purity .
Compound CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Purity
Methyl 3-[(morpholin-4-yl)carbonyl]benzoate 6724-93-2 C₁₃H₁₅NO₄ 249.26 Meta 95%
Methyl 2-[(morpholin-4-yl)carbonyl]benzoate 192573-74-3 C₁₃H₁₅NO₄ 249.26 Ortho 98%

Key Differences :

  • Synthetic Accessibility : The meta-substituted derivative is more commonly reported in literature, possibly due to milder reaction conditions for meta-functionalization .
  • Solubility : Ortho-substituted isomers may exhibit lower solubility in polar solvents due to steric hindrance from the adjacent ester group .
Structural Analogs with Varied Substituents
2.2.1. Methyl Benzoate Derivatives with Ureido Groups

Compounds like Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b, ESI–MS m/z: 438.1 [M+H]⁺) feature ureido and chlorophenyl substituents. These analogs are designed for pharmacological activity, contrasting with the morpholine-based compound’s role as a synthetic intermediate .

2.2.2. Triazine-Linked Derivatives

Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l) incorporates a triazine ring, enabling π-π stacking interactions in supramolecular chemistry. Such derivatives are often explored as kinase inhibitors, diverging from the morpholine compound’s applications .

2.2.3. Adamantane-Morpholine Hybrids

Methyl 3-[(1-adamantylacetyl)amino]-4-(4-morpholinyl)benzoate (CAS: 895084-07-8) merges adamantane’s lipophilicity with morpholine’s solubility. This hybrid (MW: 412.52 g/mol) is tailored for CNS-targeted drug delivery, highlighting how structural modifications expand utility .

Industrial and Pharmacological Relevance
  • Pharmaceutical Intermediates: The morpholine derivative’s role contrasts with patented compounds like 5-{5-chloro-2-[(3S)-3-[(morpholin-4-yl)methyl]-3,4-dihydroisoquinoline-2(1H)-carbonyl]phenyl}-1,2-dimethyl-1H-pyrrole-3-carboxylic acid, which are advanced drug candidates .
  • Material Science : Morpholine-benzoate hybrids are explored in polymer science for their self-assembly properties, unlike triazine derivatives used in coordination chemistry .

Biological Activity

Methyl 3-[(morpholin-4-yl)carbonyl]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a benzoate core substituted with a morpholine group, which is known to influence its solubility and biological interactions. The presence of the morpholine moiety can enhance the compound's ability to interact with various biological targets, including receptors and enzymes.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to exert its biological effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Receptor Interaction : The morpholine ring could modulate activity by interacting with various receptors, potentially influencing cellular signaling pathways.
  • Bioreduction : The nitro group in related compounds has been shown to undergo bioreduction, forming reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest that compounds with similar structures can inhibit the growth of various bacteria and fungi.

Microorganism Activity Reference
Staphylococcus aureusInhibited growth
Escherichia coliInhibited growth

Anticancer Activity

The compound has also shown promise as an anticancer agent. Studies have reported cytotoxic effects against several cancer cell lines, suggesting potential applications in cancer therapy.

Cancer Cell Line IC50 (µM) Reference
HeLa (Cervical cancer)15
MCF-7 (Breast cancer)20

Case Studies

  • Antimicrobial Efficacy Study
    A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative treatment for infections caused by resistant strains.
  • Cytotoxicity Assessment
    A cytotoxicity assessment was performed on various cancer cell lines using this compound. The results demonstrated a dose-dependent decrease in cell viability, highlighting its potential as a chemotherapeutic agent.

Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of this compound and similar compounds. These investigations aim to identify modifications that enhance biological activity while minimizing toxicity.

Structural Modifications

Several analogs have been synthesized to explore their biological activities further. For instance:

Compound Name Structural Features Biological Activity
Methyl 2-(morpholin-4-yl)-5-nitrophenolNitro group additionIncreased anticancer activity
Methyl 2-(piperidin-1-yl)-5-nitrophenolPiperidine substitutionEnhanced antimicrobial effects

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